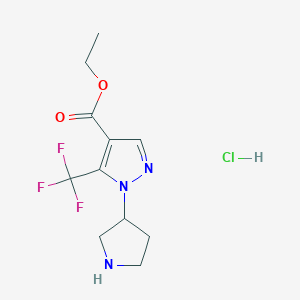
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H14F3N3O2 . It is a liquid at room temperature . The compound is part of the pyrrolidine and pyrazole families, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrrolidine ring is attached to the pyrazole ring at the 3-position . The pyrazole ring also has a trifluoromethyl group attached at the 5-position and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 277.25 . The InChI code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .Mécanisme D'action
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the brain and is involved in various physiological processes, including learning, memory, and attention. By blocking the α4β2 nAChR, this compound can modulate the activity of these processes, providing insight into their underlying mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific area of the brain where it is administered. In general, the compound has been shown to modulate neurotransmitter release, including dopamine, acetylcholine, and glutamate. Additionally, this compound has been shown to have analgesic effects, making it a potential tool for investigating pain pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride in lab experiments is its selectivity for the α4β2 nAChR. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological conditions. Additionally, the compound has been shown to have minimal side effects, making it a relatively safe tool for use in animal studies. However, one limitation of using this compound is its low solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several areas of future research that could be explored using Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride. One potential direction is investigating the role of the α4β2 nAChR in addiction and withdrawal. Additionally, the compound could be used to investigate the mechanisms underlying chronic pain and the potential for developing new analgesic drugs. Finally, future research could explore the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has shown promise as a tool for investigating neurological processes. Its selectivity for the α4β2 nAChR makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. While there are some limitations to its use in lab experiments, the compound has minimal side effects and has been shown to be relatively safe for use in animal studies. There are several areas of future research that could be explored using this compound, including addiction, chronic pain, and neurological disorders.
Méthodes De Synthèse
The synthesis of Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride involves the reaction of 3,3,3-trifluoro-2-methyl-2-propenoyl chloride with ethyl 1-pyrrolidinecarboxylate in the presence of an organic base. The resulting product is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of the compound. This synthesis method has been optimized to yield high purity this compound with minimal impurities.
Applications De Recherche Scientifique
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride has been widely used in scientific research as a tool for studying neurological processes. The compound is known to target specific receptors in the brain, making it useful for investigating the role of these receptors in various physiological and pathological conditions. Some of the areas of research where this compound has been used include addiction, anxiety, depression, and pain.
Propriétés
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)




![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2972528.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)
![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![Methyl 2-[4-(2-aminoethyl)triazol-1-yl]acetate;hydrochloride](/img/structure/B2972535.png)